molecular formula C36H40F2N8O4 B13437699 Posaconazole Imidazolidine Impurity

Posaconazole Imidazolidine Impurity

Cat. No.: B13437699
M. Wt: 686.7 g/mol
InChI Key: GCEOWVCWJMMIAY-YUYQYMTJSA-N
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Description

Posaconazole Imidazolidine Impurity is a chemical compound associated with Posaconazole, a triazole antifungal agent. Posaconazole is widely used for the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients . The impurity is a byproduct formed during the synthesis of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product.

Chemical Reactions Analysis

Posaconazole Imidazolidine Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Posaconazole Imidazolidine Impurity is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the efficacy and safety of Posaconazole. Research applications include:

    Chemistry: Studying the chemical properties and reactions of the impurity to develop methods for its identification and quantification.

    Biology: Investigating the biological effects of the impurity on fungal cells and its potential impact on the antifungal activity of Posaconazole.

    Medicine: Ensuring the safety and efficacy of Posaconazole by minimizing the presence of impurities in the final pharmaceutical product.

    Industry: Developing and optimizing manufacturing processes to reduce the formation of impurities and improve the overall quality of Posaconazole.

Comparison with Similar Compounds

Posaconazole Imidazolidine Impurity can be compared with other impurities and related compounds in the triazole antifungal class. Similar compounds include:

    Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different impurity profiles.

    Fluconazole: A triazole antifungal agent with a broader spectrum of activity and different pharmacokinetic properties.

    Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species and different impurity profiles.

This compound is unique in its specific formation during the synthesis of Posaconazole and its potential impact on the purity and efficacy of the final product.

Properties

Molecular Formula

C36H40F2N8O4

Molecular Weight

686.7 g/mol

IUPAC Name

4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C36H40F2N8O4/c1-3-34(25(2)47)46-35(48)45(23-41-46)30-7-5-28(6-8-30)42-14-15-43(24-42)29-9-11-31(12-10-29)49-18-26-17-36(50-19-26,20-44-22-39-21-40-44)32-13-4-27(37)16-33(32)38/h4-13,16,21-23,25-26,34,47H,3,14-15,17-20,24H2,1-2H3/t25-,26+,34-,36-/m0/s1

InChI Key

GCEOWVCWJMMIAY-YUYQYMTJSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Origin of Product

United States

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